4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-15-13-16(5-6-17(15)29-2)31(27,28)21-14-18-22-19(25-7-3-4-8-25)24-20(23-18)26-9-11-30-12-10-26/h5-6,13,21H,3-4,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABFUIGZBIDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Morpholino Ring : Known for its role in increasing the bioavailability of compounds.
- Triazine Moiety : Often associated with antitumor and antimicrobial activities.
The molecular formula is with a molecular weight of approximately 396.49 g/mol.
Antiviral Activity
Recent studies have indicated that derivatives similar to 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exhibit broad-spectrum antiviral activity. For instance, compounds with similar structures have been shown to increase intracellular levels of APOBEC3G (A3G), which is crucial for inhibiting the replication of viruses such as Hepatitis B Virus (HBV) and others .
Anticancer Properties
The compound's triazine structure suggests potential anticancer properties. Research has demonstrated that triazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that a related compound exhibited significant cytotoxic effects against A431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Viral Replication : By upregulating A3G levels, it may inhibit HBV replication.
- Induction of Apoptosis in Cancer Cells : The interaction with specific cellular pathways may lead to programmed cell death in malignant cells.
- Modulation of Enzyme Activity : The sulfonamide group can interact with various enzymes involved in metabolic pathways.
Study 1: Antiviral Efficacy
In an in vitro study, the compound was tested against HBV using HepG2.2.15 cells. Results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations above 10 µM. The mechanism was attributed to the upregulation of A3G levels .
Study 2: Anticancer Activity
A series of analogs were synthesized and tested for anticancer activity against several cell lines. One particular analog demonstrated an IC50 value of 0.5 µM against HT29 colon cancer cells, indicating potent growth inhibition compared to control treatments . Molecular docking studies suggested that the compound binds effectively to the active site of key enzymes involved in cancer cell metabolism.
Data Table: Biological Activities and Efficacies
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
Answer:
The compound contains a 1,3,5-triazine core substituted with morpholino (oxygen-rich heterocycle) and pyrrolidinyl (secondary amine) groups, which enhance its nucleophilic reactivity. The benzenesulfonamide moiety with methoxy and methyl substituents contributes to steric and electronic effects, influencing regioselectivity in reactions like nucleophilic substitution or cross-coupling. For example, the morpholino group’s electron-donating nature may stabilize intermediates during synthesis, while the pyrrolidinyl group’s flexibility aids in binding interactions in biological assays .
Advanced: How can researchers optimize multi-step synthesis to improve yield and purity, particularly in steps involving triazine functionalization?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize charged intermediates in triazine reactions .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve kinetics for triazine ring substitutions, while room temperature minimizes side reactions in sulfonamide coupling .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance nucleophilic attack on the triazine core .
- Purification : Employ HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?
Answer:
- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), pyrrolidinyl N–CH₂ protons (δ 2.5–3.0 ppm), and triazine ring carbons (~δ 165–170 ppm) .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with isotopic patterns matching chlorine/bromine absence, ensuring molecular integrity .
Advanced: How should researchers resolve contradictions in reported biological activity (e.g., IC₅₀ variability) across enzyme inhibition assays?
Answer:
- Assay standardization : Control buffer pH (e.g., Tris vs. HEPES) and ionic strength, as sulfonamides are sensitive to protonation states .
- Purity validation : Use orthogonal methods (HPLC, DSC) to rule out impurities (>98% purity required for reliable IC₅₀) .
- Kinetic studies : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition, which may explain variability .
- Structural analogs : Compare with derivatives (e.g., pyridazine or morpholine variants) to isolate substituent-specific effects .
Basic: What are the common synthetic routes for introducing the morpholino and pyrrolidinyl groups onto the triazine core?
Answer:
- Morpholino substitution : React 4,6-dichloro-1,3,5-triazine with morpholine in acetonitrile at 0–5°C to prevent over-substitution .
- Pyrrolidinyl introduction : Use a nucleophilic displacement reaction with pyrrolidine under reflux in ethanol, followed by quenching with ice-water to isolate the product .
- Sequential functionalization : Prioritize morpholino addition due to its lower nucleophilicity compared to pyrrolidine, ensuring regioselective control .
Advanced: What computational strategies can predict the compound’s binding mode to target enzymes when crystallographic data is unavailable?
Answer:
- Molecular docking : Use AutoDock Vina with homology models of target enzymes (e.g., carbonic anhydrase) to prioritize sulfonamide-Zn²⁺ interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazine-morpholino group in hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .
Basic: How does the compound’s solubility profile impact formulation for in vivo studies?
Answer:
- Solubility : Low aqueous solubility (<1 mg/mL) due to hydrophobic triazine and benzene rings. Use co-solvents (10% DMSO/PEG 400) for IP/IV dosing .
- Stability : Monitor degradation in PBS (pH 7.4) via UV-HPLC; half-life >24 hours is ideal for pharmacokinetic studies .
Advanced: What experimental approaches validate the compound’s selectivity for a target enzyme over structurally similar isoforms?
Answer:
- Isozyme profiling : Test against isoforms (e.g., CA I, CA II, CA IX) using fluorescence-based thermal shift assays (ΔTm > 2°C indicates binding) .
- Competitive SPR : Immobilize the target enzyme on a biosensor chip and measure binding kinetics in the presence of isoform-specific inhibitors .
- Mutagenesis : Engineer enzyme active sites (e.g., His64Ala in CA II) to assess if key interactions are disrupted .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential sulfonamide-related sensitization .
- Storage : Keep at –20°C under argon to prevent hydrolysis of the triazine ring .
Advanced: How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties without compromising activity?
Answer:
- Bioisosteric replacement : Substitute pyrrolidinyl with piperidinyl to enhance metabolic stability while retaining affinity .
- Prodrug strategies : Introduce ester moieties on the sulfonamide to improve oral bioavailability, with in vivo esterase activation .
- LogP optimization : Use HPLC-derived logP values to balance hydrophobicity (target logP 2–3) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
